molecular formula C6H6ClNO4 B15210246 4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- CAS No. 171563-09-0

4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)-

Cat. No.: B15210246
CAS No.: 171563-09-0
M. Wt: 191.57 g/mol
InChI Key: BMPUMDIUNNCNSU-SCSAIBSYSA-N
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Description

4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- is a chiral oxazolidinone derivative characterized by a five-membered oxazolidine ring containing a carbonyl chloride (-COCl) group at position 4, an acetyl (-COCH₃) substituent at position 3, and a ketone (=O) at position 2. The carbonyl chloride group renders it highly electrophilic, making it a versatile acylating agent in organic reactions .

Properties

CAS No.

171563-09-0

Molecular Formula

C6H6ClNO4

Molecular Weight

191.57 g/mol

IUPAC Name

(4R)-3-acetyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride

InChI

InChI=1S/C6H6ClNO4/c1-3(9)8-4(5(7)10)2-12-6(8)11/h4H,2H2,1H3/t4-/m1/s1

InChI Key

BMPUMDIUNNCNSU-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)N1[C@H](COC1=O)C(=O)Cl

Canonical SMILES

CC(=O)N1C(COC1=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride typically involves the reaction of an oxazolidinone derivative with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

  • Oxazolidinone Derivative + Acetyl Chloride → ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride

Industrial Production Methods: In an industrial setting, the production of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
  • Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
  • Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.
  • Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild base such as sodium bicarbonate.
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
  • Nucleophilic Substitution: Formation of amides, esters, and thioesters.
  • Hydrolysis: Formation of the corresponding carboxylic acid.
  • Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
  • Medicine: It is explored for its potential use in the development of new drugs, particularly antibiotics and antiviral agents.
  • Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Ring Type Key Functional Groups Key Substituents Applications/Notes
4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- C₆H₆ClNO₄ 191.57 (estimated) Oxazolidine -COCl, -COCH₃, =O Acetyl (C-3), carbonyl chloride (C-4) Acylating agent; precursor for chiral auxiliaries or antibiotics
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate (ECHEMI) C₆H₇NO₄ 145.04 Oxazolidine -COOCH₃, =O Methyl ester (C-4) Intermediate in peptide synthesis; lower reactivity due to ester group
2-Oxo-1,3-thiazolidine-4-carboxylic acid (CAS 19750-45-9) C₄H₅NO₃S 147.15 Thiazolidine -COOH, =O Carboxylic acid (C-4) Antioxidant/prodrug potential; sulfur enhances stability
1-Imidazolidinecarboxylic acid, 3-acetyl-2-oxo-, methyl ester C₇H₁₀N₂O₄ 186.17 Imidazolidine -COOCH₃, -COCH₃, =O Methyl ester (C-1), acetyl (C-3) Limited data; potential protease inhibitor due to imidazolidine scaffold
Oxacillin (RCSB PDB ligand 1S6) C₁₉H₂₁N₃O₅S 403.45 Thiazolidine -COOH, -CO-NH-, 5-methyl-3-phenyloxazole Bulky aryl groups β-lactam antibiotic; sulfur and aryl groups enhance β-lactamase resistance

Reactivity and Stability

  • Electrophilicity : The carbonyl chloride group in the target compound makes it significantly more reactive toward nucleophiles (e.g., amines, alcohols) compared to ester-containing analogues like methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate .
  • Hydrolysis Sensitivity : Unlike the stable thiazolidine-4-carboxylic acid (), the target compound’s -COCl group requires anhydrous handling to prevent hydrolysis to carboxylic acid .
  • Stereochemical Influence : The (R)-configuration is crucial for enantioselective reactions, whereas racemic mixtures (e.g., in imidazolidine derivatives) may reduce efficacy in pharmaceutical contexts .

Research Findings and Data

Stability Under Ambient Conditions

Compound Stability in Air Stability in Water
4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- Low (hydrolyzes) Rapid decomposition
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate Moderate Stable (slow hydrolysis)
2-Oxo-1,3-thiazolidine-4-carboxylic acid High Stable

Biological Activity

The compound 4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)- is a member of the oxazolidine family, which has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

The synthesis of 4-Oxazolidinecarbonyl chloride typically involves the reaction of oxazolidine derivatives with acetic anhydride or acetyl chloride. The resulting compound features a carbonyl group that is crucial for its biological activity. The stereochemistry of the (R)-enantiomer plays a significant role in its interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight191.60 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that oxazolidine derivatives exhibit significant antimicrobial properties. Specifically, 4-Oxazolidinecarbonyl chloride has shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, similar to other oxazolidinones.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 4-Oxazolidinecarbonyl chloride found that it was effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus (MRSA)16
Escherichia coli32
Candida albicans64

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity of 4-Oxazolidinecarbonyl chloride has been assessed in various cell lines. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others may enhance cell viability.

Table 3: Cytotoxicity Data

CompoundCell LineConcentration (µM)Viability (%) after 24h
4-Oxazolidinecarbonyl chlorideL92910085
A54950110
HepG220090

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomal function.
  • Antiviral Properties : Emerging evidence suggests potential antiviral activity against certain viruses, possibly through interference with viral replication processes.
  • Anticancer Activity : Some studies indicate that oxazolidine derivatives can induce apoptosis in cancer cells.

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